Cas no 152441-81-1 (Propanedioic acid, 1,3-bis[[(1S,4aS,4bS,7S,10aS)-7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl]methyl] ester)

Propanedioic acid, 1,3-bis[[(1S,4aS,4bS,7S,10aS)-7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl]methyl] ester structure
152441-81-1 structure
Nome del prodotto:Propanedioic acid, 1,3-bis[[(1S,4aS,4bS,7S,10aS)-7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl]methyl] ester
Numero CAS:152441-81-1
MF:C43H64O4
MW:644.965873718262
CID:169173

Propanedioic acid, 1,3-bis[[(1S,4aS,4bS,7S,10aS)-7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl]methyl] ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Propanedioic acid,1,3-bis[[(1S,4aS,4bS,7S,10aS)-7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl]methyl]ester
    • Petiolate
    • Propanedioic acid,bis[[(1S,4aS,4bS,7S,10aS)-7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl]methyl]ester (9CI)
    • Propanedioicacid,bis[(7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl)methyl]ester, [1S-[1a(1R*,4aR*,4bR*,7R*,10aR*),4ab,4bb,7b,10aa]]-
    • CID 102588699
    • Propanedioic acid, 1,3-bis[[(1S,4aS,4bS,7S,10aS)-7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a,7-trimethyl-1-phenanthrenyl]methyl] ester
    • Inchi: 1S/C43H64O4/c1-9-38(3)23-17-32-30(26-38)13-15-34-40(5,19-11-21-42(32,34)7)28-46-36(44)25-37(45)47-29-41(6)20-12-22-43(8)33-18-24-39(4,10-2)27-31(33)14-16-35(41)43/h9-10,13-14,32-35H,1-2,11-12,15-29H2,3-8H3/t32-,33-,34+,35+,38-,39-,40+,41+,42-,43-/m0/s1
    • Chiave InChI: LMGJXMFXAVSBGN-RPPVQHJVSA-N
    • Sorrisi: O(C(CC(=O)OC[C@@]1(C)CCC[C@@]2(C)[C@H]3CC[C@@](C=C)(C)CC3=CC[C@@H]21)=O)C[C@@]1(C)CCC[C@@]2(C)[C@H]3CC[C@@](C=C)(C)CC3=CC[C@@H]21

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 10
  • Complessità: 1240
  • Superficie polare topologica: 52.6

Proprietà sperimentali

  • Densità: 1.06±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 658.4±35.0 °C(Predicted)
  • pka: 11.57±0.46(Predicted)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司